molecular formula C26H24FNO4 B12509540 Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

Cat. No.: B12509540
M. Wt: 433.5 g/mol
InChI Key: QEYUCCGEZPPGKU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid is a complex organic compound often used in various scientific research fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl group. These structural features make it a valuable molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the fluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other complex molecules. The fluorophenyl group can interact with various biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the fluorine atom.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid provides unique properties, such as increased stability and specific interactions with biological targets. This makes it a valuable compound in various research applications.

Properties

Molecular Formula

C26H24FNO4

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid

InChI

InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

QEYUCCGEZPPGKU-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.